molecular formula C16H17N3O3 B2422409 (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035019-45-3

(E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2422409
CAS No.: 2035019-45-3
M. Wt: 299.33
InChI Key: RMEWLUOSZZFXQE-FNORWQNLSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a furan ring, a pyrrolidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the pyridazine ring: The pyridazine ring can be formed through condensation reactions involving appropriate starting materials.

    Coupling reactions: The furan and pyridazine rings can be coupled using a suitable linker, such as a prop-2-en-1-one moiety, under specific reaction conditions.

    Formation of the pyrrolidine ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can study its interactions with biological targets and evaluate its efficacy in various biological assays.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes involved in essential metabolic pathways. If it is investigated for anticancer properties, it may interact with cellular targets such as DNA, proteins, or signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one include other heterocyclic compounds with furan, pyridazine, and pyrrolidine rings. Examples include:

  • (E)-3-(furan-2-yl)-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
  • (E)-3-(furan-2-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-4-6-15(18-17-12)22-14-8-9-19(11-14)16(20)7-5-13-3-2-10-21-13/h2-7,10,14H,8-9,11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEWLUOSZZFXQE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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